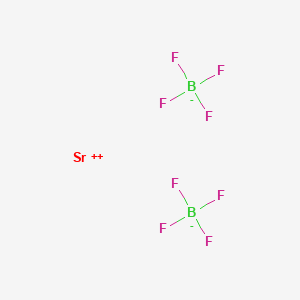
strontium;ditetrafluoroborate
Descripción general
Descripción
strontium;ditetrafluoroborate is a chemical compound that consists of strontium ions and tetrafluoroborate ions in a 2:1 ratio. This compound is part of the borate family, which is known for its diverse applications in various fields due to its unique chemical properties. The presence of strontium in the compound adds to its significance, as strontium compounds are widely used in materials science and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of strontium;ditetrafluoroborate typically involves the reaction of strontium salts with tetrafluoroborate salts. One common method is to dissolve strontium chloride in water and then add sodium tetrafluoroborate to the solution. The reaction proceeds as follows:
SrCl2+2NaBF4→Sr(BF4)2+2NaCl
The resulting solution is then evaporated to obtain the crystalline form of this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using automated processes such as borate fusion. This method involves the complete dissolution of solid matrices using borate fusion, which is particularly useful in the nuclear industry for the production of reference materials .
Análisis De Reacciones Químicas
Types of Reactions
strontium;ditetrafluoroborate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The tetrafluoroborate ions can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids and bases, as well as oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, higher oxidation state borates may be formed, while in reduction reactions, lower oxidation state borates may be produced.
Aplicaciones Científicas De Investigación
strontium;ditetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other borate compounds.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Mecanismo De Acción
The mechanism of action of strontium;ditetrafluoroborate involves its interaction with molecular targets and pathways in various applications. In biological systems, strontium ions can interact with bone cells to promote bone growth and regeneration. The tetrafluoroborate ions can participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality .
Comparación Con Compuestos Similares
Similar Compounds
Borate(1-), tetrafluoro-, cadmium (21): This compound has similar chemical properties but contains cadmium instead of strontium.
Tetrafluoroborate crystallohydrates: Compounds such as strontium tetrafluoroborate trihydrate and barium tetrafluoroborate trihydrate have similar structures but different hydration states.
Uniqueness
strontium;ditetrafluoroborate is unique due to the presence of strontium, which imparts specific properties such as enhanced bioactivity and potential use in medical applications. The combination of strontium and tetrafluoroborate ions results in a compound with distinct chemical and physical properties that differentiate it from other similar compounds.
Propiedades
IUPAC Name |
strontium;ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Sr/c2*2-1(3,4)5;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSFXPZNCSBZDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2F8Sr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884648 | |
| Record name | Borate(1-), tetrafluoro-, strontium (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13814-98-7 | |
| Record name | Borate(1-), tetrafluoro-, strontium (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013814987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borate(1-), tetrafluoro-, strontium (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Borate(1-), tetrafluoro-, strontium (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Strontium tetrafluoroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


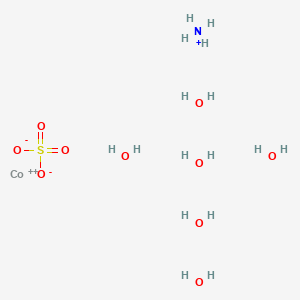
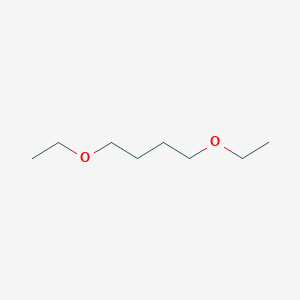
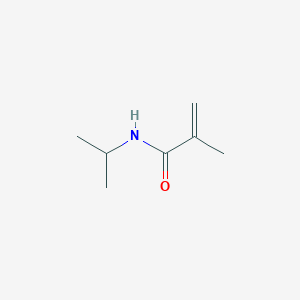
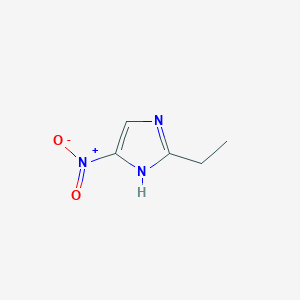
![Thiazolo[5,4-e][1,2]benzisothiazole, 2-amino-8-methyl-(7CI,8CI)](/img/structure/B77944.png)

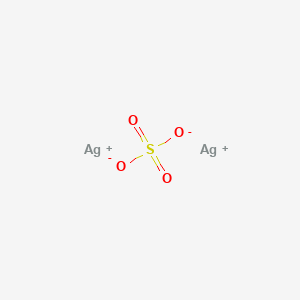
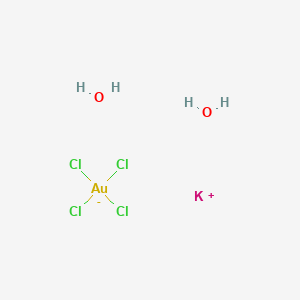
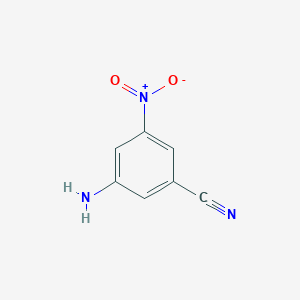

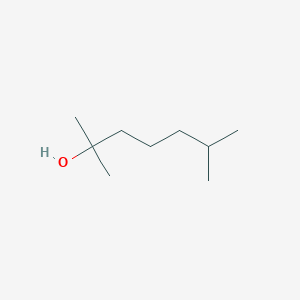


![N-[4-(Dimethylamino)phenyl]stearamide](/img/structure/B77966.png)
